Phthalocyanine Blue BN
Overview
Description
Phthalocyanine Blue BN, also known as copper phthalocyanine (CuPc), is a bright, crystalline, synthetic blue pigment from the group of phthalocyanine dyes . It is frequently used in paints and dyes .
Synthesis Analysis
The synthesis of copper phthalocyanine is relatively straightforward, involving readily available commodity starting materials to provide the products in high yield . After-treatments are required not only to convert the crude pigment into an appropriate pigmentary physical form, but also to provide stability .Molecular Structure Analysis
Copper phthalocyanine exhibits polymorphism. The α - and β -forms are the most important crystal phases used as pigments . The molecular formula of this compound is C32H16CuN8 .Chemical Reactions Analysis
Phthalocyanine (Pc), a conventional dyestuff exhibiting vivid blue or green color, has been utilized as a functional molecule for application in a variety of fields due to its excellent optical and electrochemical properties .Physical and Chemical Properties Analysis
This compound is highly valued for its superior properties such as light fastness, tinting strength, covering power and resistance to the effects of alkalis and acids . It has the appearance of a blue powder, insoluble in water and most solvents .Scientific Research Applications
Photodynamic Therapy (PDT) and Theranostics
Phthalocyanines have been extensively reviewed for their applications in photodynamic therapy (PDT) for cancer treatment, showcasing their potential in medical and pharmaceutical fields. They are also explored for their roles in nanobiotechnology, magnetohyperthermia, and as agents in photodiagnosis (theranostics), demonstrating a wide range of applications in treating and diagnosing diseases (Tedesco, Primo, & Beltrame, 2014).
Organic Photovoltaics
In the realm of renewable energy, phthalocyanines are pivotal in the development of organic photovoltaics (OPVs). Their utilization, especially boron subphthalocyanines (BsubPcs) and silicon phthalocyanines (SiPcs), has gained attention for increasing power conversion efficiencies in fullerene-free devices. These compounds allow for easy functionalization, thereby enhancing solid-state arrangement and improving device performance (Grant et al., 2019).
Corrosion Inhibitors
Phthalocyanines are also recognized for their role as corrosion inhibitors, offering protection against corrosion in various metal/electrolyte systems. Their unique structure, featuring nitrogen atoms and aromatic rings, enables them to form strong chelating complexes with metallic atoms, significantly reducing corrosion (Verma, Ebenso, Quraishi, & Rhee, 2021).
Electrochemical and Photochemical CO2 Reduction
Phthalocyanines, along with porphyrins, are investigated for their efficacy in the electrochemical and photochemical reduction of CO2, aiming at renewable fuel production. Innovations in catalysts, such as FeTPP with phenyl OH groups, show promise in enhancing proton-electron transfer reactions for CO2 reduction, marking significant progress in environmental sustainability efforts (Manbeck & Fujita, 2015).
Drug Delivery Systems in Photodynamic Therapy
In healthcare, phthalocyanines are incorporated into drug delivery systems for photodynamic therapy, enhancing the solubility of lipophilic phthalocyanines in aqueous media. Various carriers, including liposomes and polymeric nanoparticles, have been developed to improve the efficacy of photodynamic therapy, promising advancements in cancer treatment (Miretti et al., 2021).
Mechanism of Action
Target of Action
Phthalocyanine Blue BN, also known as Copper Phthalocyanine (CuPc), is a synthetic blue pigment from the group of dyes based on phthalocyanines . Its primary targets are various surfaces and materials where it is applied as a pigment. It is extensively used in printing ink, paint, plastics, and a range of other applications .
Mode of Action
This compound interacts with its targets by adhering to the surface and imparting its brilliant blue color. This is due to the intense π–π* transitions within the ligand electronic system . The compound exhibits polymorphism, with the α- and β-forms being the most important crystal phases used as pigments .
Biochemical Pathways
Its intense absorption band at around 650 nm, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of the pigment .
Pharmacokinetics
It is insoluble in most solvents, including water . When solubilized into water using certain methods, it can yield clear and stable aqueous dispersions .
Result of Action
The result of this compound’s action is the imparting of a brilliant blue color to the materials it is applied to. It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound exhibits polymorphism, and different forms may be more stable under certain conditions . Additionally, the compound’s solubility and dispersion can be affected by the presence of certain substances, such as laponite nano-clay carriers .
Safety and Hazards
Future Directions
Phthalocyanine Blue BN continues to be a subject of research due to its unique physical and chemical properties . Its potential applications in various fields such as catalysts, deodorants, optical discs, photodynamic therapy, semiconductors, solar cells, nonlinear optics, and so forth are being explored .
Biochemical Analysis
Biochemical Properties
Phthalocyanine Blue BN has been utilized as a functional molecule in various fields due to its excellent optical and electrochemical properties
Cellular Effects
This compound has been found to have effects on various types of cells. For instance, it has been used as a photosensitizer in photodynamic therapy (PDT) of cancer . In this context, it has been shown to cause cell death in cancer cells when exposed to light
Molecular Mechanism
It is known that its intense absorption band, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of this compound This property is central to its function as a photosensitizer in PDT
Temporal Effects in Laboratory Settings
It is known that this compound exhibits high stability, which is one of its superior properties
Properties
{ "Design of the Synthesis Pathway": "Phthalocyanine Blue BN can be synthesized by the reaction of copper phthalocyanine with N,N-dimethylbenzylamine in the presence of a solvent.", "Starting Materials": [ "Copper phthalocyanine", "N,N-dimethylbenzylamine", "Solvent (such as chlorobenzene or dichlorobenzene)" ], "Reaction": [ "Copper phthalocyanine is added to the solvent and heated to dissolve.", "N,N-dimethylbenzylamine is added to the solution and the mixture is heated to reflux.", "The reaction mixture is stirred for several hours until the desired product is formed.", "The product is then filtered, washed, and dried to obtain Phthalocyanine Blue BN." ] } | |
CAS No. |
147-14-8 |
Molecular Formula |
C32H16CuN8 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI Key |
VVOLVFOSOPJKED-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
Appearance |
Solid powder |
density |
1.62 g/cm³ |
melting_point |
600°C (dec.) |
26893-93-6 147-14-8 |
|
physical_description |
Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Solubility in water: none |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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